3-Nitroquinoline
Overview
Description
3-Nitroquinoline is a nitrogen-containing heterocyclic aromatic compound with a nitro group at the 3-position of the quinoline ring Quinoline itself is a fused ring structure consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
3-Nitroquinoline primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as Her-1 or ErbB-1, is a 170 kDa glycoprotein that belongs to the ErbB receptor family . It plays a crucial role in signal transduction pathways that regulate cell differentiation and proliferation . Overexpression of EGFR is strongly associated with carcinogenesis .
Mode of Action
This compound inhibits the activity of EGFR . This inhibition is evaluated and analyzed by the sulforhodamine B assay for their inhibitory activities toward human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells, which are known to overexpress the EGFR kinase .
Biochemical Pathways
The inhibition of EGFR by this compound affects the signal transduction pathways regulated by this receptor . This leads to a decrease in cell differentiation and proliferation , thereby exerting an antiproliferative effect against tumor cell lines that overexpress EGFR .
Pharmacokinetics
It’s worth noting that nitroxoline, a related compound, has a well-known pharmacokinetic profile
Result of Action
The result of this compound’s action is a significant inhibition of the proliferation of EGFR-overexpressing tumor cell lines . Several this compound derivatives have shown prominent inhibitory activities with IC50 values in the micromolar or nanomolar range .
Biochemical Analysis
Biochemical Properties
3-Nitroquinoline has been found to interact with various enzymes and proteins, particularly those involved in cell proliferation and differentiation . For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell differentiation and proliferation . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted enzymes and proteins .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly those that overexpress the EGFR kinase, such as human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells . It influences cell function by inhibiting the EGFR pathway involved in cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the EGFR. By inhibiting the activity of this receptor, this compound disrupts the signal transduction pathways that regulate cell differentiation and proliferation . This can lead to changes in gene expression and cellular metabolism, ultimately affecting the growth and proliferation of the cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, research on similar nitroquinoline derivatives suggests that these compounds can have long-term effects on cellular function . These effects may include changes in cell proliferation rates and alterations in cellular metabolism over time .
Dosage Effects in Animal Models
Similar compounds have been studied in animal models, and their effects often vary with different dosages . High doses of these compounds can lead to toxic or adverse effects .
Metabolic Pathways
Given its inhibitory effects on the EGFR, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways that regulate cell differentiation and proliferation .
Transport and Distribution
Based on its biochemical properties and interactions, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely that it is localized to specific compartments or organelles within the cell where these biomolecules are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitroquinoline can be synthesized through several methods, including:
Copper-Catalyzed Synthesis: This method involves the [4+2] cycloaddition between anthranils and nitro-olefins under mild reaction conditions.
Two-Step Synthesis: Another method involves the formation of 3-nitro-1,2-dihydroquinolines from 2-amino benzaldehyde and β-nitro-styrene, followed by oxidation to 3-nitroquinolines using DDQ or silica gel.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
3-Nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: Although less common, the quinoline ring can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products:
Reduction: 3-Aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
3-Nitroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Nitroquinoline can be compared with other nitro-substituted quinolines and related heterocyclic compounds:
2-Nitroquinoline: Similar structure but with the nitro group at the 2-position, leading to different chemical reactivity and biological activity.
4-Nitroquinoline: Nitro group at the 4-position, which also alters its chemical and biological properties.
3-Nitroisoquinoline: Isoquinoline analog with the nitro group at the 3-position, showing different pharmacological profiles.
Uniqueness: The unique positioning of the nitro group at the 3-position in this compound provides distinct chemical reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound for targeted chemical syntheses and medicinal applications.
Properties
IUPAC Name |
3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879658 | |
Record name | 3-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12408-11-6, 17576-53-3 | |
Record name | Quinoline, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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